tert-Butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-9-8-14(11(17)18-12(2,3)4)5-6-15(9)10(16)7-13/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPOUWDIVMIHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 277.76 g/mol
- CAS Number : 1353975-27-5
Structural Characteristics
The compound features a piperazine ring substituted with a tert-butyl group and a chloroacetyl moiety, which contributes to its biological activity. The presence of the chlorine atom may enhance its interaction with biological targets.
Research indicates that compounds similar to this compound can modulate various biological pathways. Its biological activity is primarily attributed to:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, which may be linked to its ability to disrupt cellular processes in pathogens.
- Immunomodulatory Effects : Similar compounds have been studied for their role in modulating immune responses, particularly in cancer therapy where they may influence PD-1/PD-L1 interactions.
Antimicrobial Activity
A study highlighted the structure-activity relationship (SAR) of related compounds against Escherichia coli, indicating that certain modifications can significantly impact their efficacy. For instance, the introduction of specific functional groups can enhance antimicrobial potency (Table 1) .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| A | 8 | Moderate |
| B | 16 | Low |
| C | 4 | High |
Case Studies
- Cancer Immunotherapy : A thesis reviewed various small molecules targeting PD-1/PD-L1 pathways, noting that similar piperazine derivatives could act as antagonists, potentially restoring T-cell function in tumors .
- Antibiotic Resistance : Research on thioacetamide-triazoles demonstrated that structural analogs could maintain or enhance activity against resistant strains, suggesting that tert-butyl derivatives might also exhibit similar properties .
Absorption and Distribution
The compound is expected to have good oral bioavailability based on its chemical structure. Preliminary data suggest it may cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications.
Toxicological Profile
Toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, the presence of the chloroacetyl group necessitates careful evaluation due to potential adverse effects associated with halogenated compounds.
Scientific Research Applications
Chemical Synthesis and Reactions
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its chloroacetyl group allows for nucleophilic substitution reactions, making it a versatile building block for more complex molecules. The synthesis typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with chloroacetyl chloride, yielding the desired acylated product efficiently .
Biological Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Studies have shown that modifications to the piperazine structure can enhance efficacy against various bacterial strains, including drug-resistant pathogens . The mechanism of action likely involves binding to target proteins, disrupting essential cellular processes.
Anticancer Potential
The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and proliferation. The chloroacetyl moiety is thought to play a critical role in this activity by forming covalent bonds with nucleophilic sites on target proteins .
Pharmaceutical Development
Drug Design Scaffold
In medicinal chemistry, this compound is explored as a scaffold for designing new drugs. Its unique structural features enable the development of novel therapeutic agents aimed at treating infections and cancers. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance bioavailability and efficacy .
Case Studies
Several studies illustrate the biological activity of related piperazine compounds:
- Piperazino Urea Derivatives : A study demonstrated that substituted piperazino groups exhibit substantial potency against specific enzymes, indicating that similar modifications could enhance the activity of this compound .
- In Vivo Pharmacokinetics : Research involving piperazine derivatives has shown favorable absorption and distribution profiles, suggesting that this compound may also exhibit beneficial pharmacokinetic properties when administered in vivo .
Comparison with Similar Compounds
Key Observations :
- Chloroacetyl vs. Diazoacetyl : The chloroacetyl group in the target compound offers electrophilic reactivity for nucleophilic substitutions, whereas diazoacetyl analogs (e.g., ) enable cyclization via C–H insertion.
- Aromatic vs.
Physicochemical Properties
- Solubility : tert-Butyl 4-methylpiperazine-1-carboxylate (Log S = -2.3) is more lipophilic than the target compound (estimated Log S < -3.0 due to chloroacetyl) .
- Stability : Chloroacetyl derivatives may hydrolyze under basic conditions, whereas diazoacetyl analogs () require light-sensitive handling.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are documented for analogous compounds:
- Method A : Reaction of intermediates (e.g., compound 42 ) with aqueous THF under mild conditions (room temperature, 2 hours) yields ~79% product after solvent removal .
- Method B : Acid-catalyzed cleavage using HCl in ethyl acetate achieves 60% yield but requires precise stoichiometry to avoid over-acidification .
- Key Considerations : Method A favors higher yields and simplicity, while Method B is faster but sensitive to reagent ratios. NMR and LCMS should validate product purity and structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR (CDCl) identifies protons from t-Bu (δ 1.4 ppm), chloroacetyl (δ 3.8–4.2 ppm), and piperazine rings (δ 2.5–3.5 ppm). NMR confirms carbonyl (170–175 ppm) and quaternary carbons .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 270) and fragmentation patterns validate molecular weight and functional groups .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in derivatives (e.g., triclinic crystal system, α/β angles ~81–96°) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Storage Recommendations : Dark, inert atmosphere (e.g., N), and room temperature prevent degradation of the chloroacetyl group .
- Instability Triggers : Exposure to moisture or light accelerates hydrolysis of the chloroacetyl moiety, necessitating rigorous drying and desiccant use .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include hydrolyzed chloroacetyl derivatives (detected via LCMS).
- Optimization Strategies :
- Use anhydrous solvents (e.g., THF over ethyl acetate) to minimize hydrolysis .
- Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) to ensure complete acylation of the piperazine nitrogen .
- In Situ Monitoring : Real-time FT-IR tracks carbonyl group formation (1700–1750 cm) to terminate reactions at optimal conversion .
Q. How should researchers resolve contradictions in NMR data for tert-butyl 4-(2-chloroacetyl)-3-methylpielperazine-1-carboxylate derivatives?
- Methodological Answer :
- Case Study : Discrepancies in NMR peak splitting (e.g., piperazine ring protons) may arise from conformational flexibility or solvent effects.
- Resolution Steps :
- Compare spectra across solvents (e.g., CDCl vs. DMSO-d) to identify solvent-induced shifts .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm coupling constants .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electrophilic chloroacetyl group’s susceptibility to attack by nucleophiles (e.g., amines, thiols) .
- Reaction Path Analysis : Transition state modeling (e.g., using Gaussian) predicts regioselectivity and activation energy barriers for substitution at the chloroacetyl site .
Q. How can researchers correlate structural modifications of this compound with biological activity?
- Methodological Answer :
- Derivative Synthesis : Replace the chloroacetyl group with hydrazide (via hydrazine) or ester moieties to modulate lipophilicity and target binding .
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using IC measurements and molecular docking to validate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
